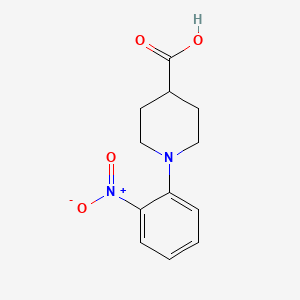![molecular formula C15H19BN2O2 B1309573 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole CAS No. 852227-94-2](/img/structure/B1309573.png)
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Descripción general
Descripción
Comprehensive Analysis of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
The compound 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole is a derivative of the 1H-pyrazole moiety, which is a core structure in various biologically active compounds and intermediates for synthesis in medicinal chemistry. The presence of the dioxaborolane group suggests potential utility in Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds in organic synthesis .
Synthesis Analysis
The synthesis of related 1H-pyrazole derivatives often involves a two-step process starting from readily available materials such as acetophenone and hydrazine, followed by Knoevenagel condensation and cyclization reactions . In the case of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole, a similar synthetic approach could be employed, with the introduction of the dioxaborolane group likely occurring through a boronation reaction. The synthesis of similar compounds has been optimized to improve yields and reduce environmental impact .
Molecular Structure Analysis
The molecular structure of 1H-pyrazole derivatives can be confirmed using various spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography . The dioxaborolane group in the compound of interest would be expected to show characteristic signals in the NMR spectra, and the overall molecular geometry could be elucidated through DFT calculations, which have been shown to be consistent with X-ray diffraction data .
Chemical Reactions Analysis
1H-pyrazole derivatives are known to participate in various chemical reactions, including the formation of asymmetric imine ligands and mixed metal polynuclear complexes . The dioxaborolane group is particularly relevant for cross-coupling reactions, which are pivotal in the construction of complex organic molecules. The reactivity of the compound would be influenced by the electronic properties of the substituents, which can be studied using DFT calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazole derivatives, including the compound of interest, can be characterized by their electronic properties, such as HOMO-LUMO gaps, ionization potentials, and electron affinities, which can be calculated using DFT methods . The presence of the dioxaborolane group could also influence the compound's solubility, boiling point, and stability, which are important parameters for its application in chemical synthesis. The molecular electrostatic potential and hyperpolarizability values provide insight into the compound's reactivity and interaction with other molecules .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- This compound has been used as a raw substitute material in the synthesis of related pyrazole derivatives. It has been characterized through various spectroscopic techniques such as FT-IR, NMR, and MS, and its crystal structure has been confirmed by X-ray diffraction. Such studies are crucial in confirming the identity and purity of the compound for further applications in research (Liao et al., 2022).
Density Functional Theory (DFT) Studies
- Density Functional Theory (DFT) calculations have been employed to predict the molecular structure of this compound and others similar to it. These computational studies are consistent with experimental findings from X-ray diffraction, providing a deeper understanding of the molecular characteristics and conformations of such compounds (Yang et al., 2021).
Intermediate in Biological Compound Synthesis
- This compound has been utilized as an important intermediate in the synthesis of biologically active compounds. For example, it has been involved in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is a key intermediate in the creation of drugs like crizotinib (Kong et al., 2016).
Molecular Docking and ADME Studies
- This compound's derivatives have been studied for their potential as anti-bacterial drugs through molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. This indicates its relevance in the development of new pharmaceuticals (Dhevaraj et al., 2019).
Application in Medicinal Chemistry
- Derivatives of this compound have been explored for their potential use in medicinal chemistry, such as in the synthesis of compounds with antioxidant and antidiabetic activities. This showcases its significance in the field of drug discovery and pharmaceutical research (Kaushik et al., 2016).
Safety and Hazards
Related compounds such as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used in organic synthesis reactions, suggesting that its targets could be various organic compounds .
Mode of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Similar compounds have been used in various organic synthesis reactions, indicating that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds have been used in organic synthesis, suggesting that they may have unique pharmacokinetic properties depending on the specific reactions they are involved in .
Result of Action
Similar compounds have been used in various organic synthesis reactions, suggesting that they may have a wide range of effects depending on the specific reactions they are involved in .
Action Environment
Similar compounds have been used in various organic synthesis reactions, suggesting that their action, efficacy, and stability may be influenced by various environmental factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-8-13(11-12)18-10-6-9-17-18/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSCNAOZDQCWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406882 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852227-94-2 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



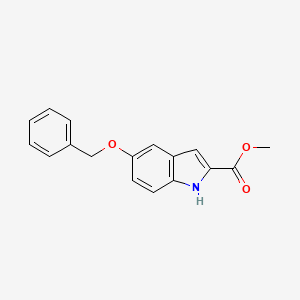
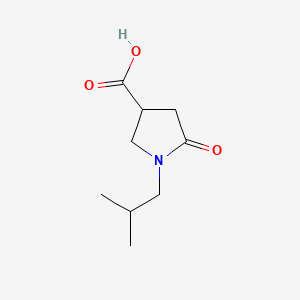
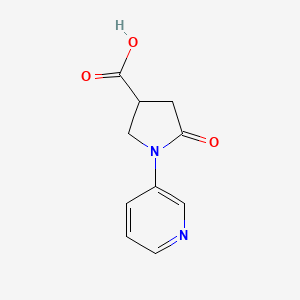
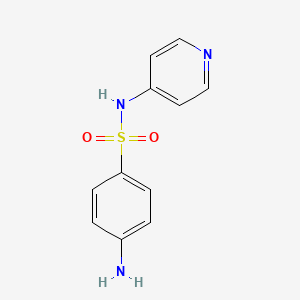
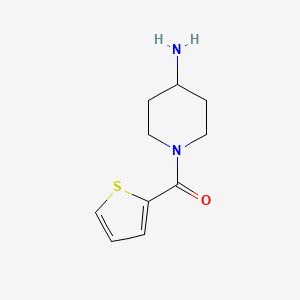
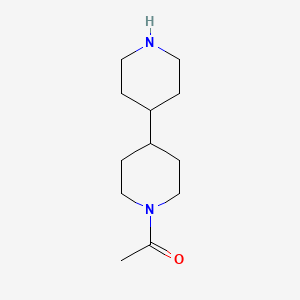

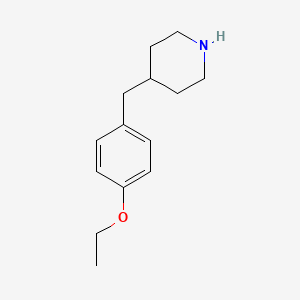
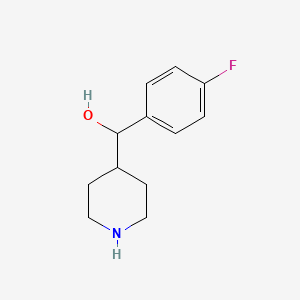
![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)


acetic acid](/img/structure/B1309539.png)
